N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-16-4-2-3-15(13-16)19-22-23-20(30-19)21-18(25)14-5-7-17(8-6-14)31(26,27)24-9-11-29-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGIIOBSFDHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The oxadiazole and morpholino groups are known to enhance the pharmacological properties of compounds, making this molecule a candidate for further research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H18N4O4S
- CAS Number : Not specified in the sources.
The presence of the oxadiazole ring contributes to its biological activity, while the morpholino sulfonyl group may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole moieties have shown IC50 values in the low micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, indicating promising anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 2.52 |
| 16a | NCI-H23 | 1.50 |
These results suggest that modifications to the benzamide structure can lead to enhanced antiproliferative effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies utilizing Annexin V/PI staining assays have indicated that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Case Studies
A notable study involved evaluating the biological activity of various oxadiazole derivatives, including those similar to this compound. The study found that:
- Compound 16a , with a methoxy group on the phenyl ring, exhibited superior antiproliferative activity compared to other derivatives.
- The compounds were tested against multiple cancer types, showcasing their broad-spectrum potential .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced biological activity.
Comparison with Similar Compounds
Compounds with Morpholinosulfonyl Substituents
Several analogues share the morpholinosulfonylbenzamide motif but differ in oxadiazole substituents:
- 4-(Morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (): The thiophene-methyl group may enhance π-π stacking interactions in biological targets, contrasting with the methoxyphenyl’s hydrogen-bonding capability.
- N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)aniline (): The para-methoxy substitution on the phenyl ring may offer distinct electronic effects compared to the meta-methoxy position in the target compound.
Key Insight : The 3-methoxyphenyl group in the target compound balances electron donation and spatial orientation, which may optimize receptor binding compared to bulkier (e.g., cyclopropyl) or more rigid (e.g., thiophene) substituents .
Compounds with Varied Benzamide Substituents
Analogues with different benzamide modifications highlight the importance of the sulfonamide group:
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237, ): The trifluoromethoxy group is strongly electron-withdrawing, which may reduce metabolic stability compared to the morpholinosulfonyl group.
Key Insight: The morpholinosulfonyl group in the target compound likely improves water solubility and target engagement compared to non-sulfonamide analogues .
Bioactivity Comparisons
While direct bioactivity data for the target compound are unavailable, structurally related compounds demonstrate diverse activities:
- The target compound’s morpholinosulfonyl group may similarly enhance enzyme inhibition.
- OZE-II (): Exhibits antimicrobial activity against Staphylococcus aureus biofilms, attributed to the morpholinosulfonyl group’s ability to disrupt membrane integrity.
- HDAC Inhibitors (): Compounds like N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide show histone deacetylase (HDAC) inhibition. The target compound’s benzamide moiety may align with HDAC binding pockets, though its sulfonamide group could alter selectivity.
Key Insight: The target compound’s combination of a 3-methoxyphenyl group and morpholinosulfonyl moiety positions it as a candidate for dual antifungal and antimicrobial applications, though empirical validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
